2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid
Description
2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid is a fluorinated benzoic acid derivative characterized by a nitro group (-NO₂) at the 6-position and a carbamoyl-linked 2-fluorophenyl moiety at the 2-position of the benzene ring. Its molecular formula is C₁₄H₉FN₂O₅, with a molecular weight of 316.24 g/mol.
The synthesis likely involves coupling 2-fluoroaniline with 6-nitroisatoic anhydride or similar intermediates, followed by hydrolysis to yield the carboxylic acid. Its applications may include roles as a pharmacophore in drug development, given the prevalence of fluorinated and nitro-substituted aromatic compounds in medicinal chemistry .
Properties
CAS No. |
312636-17-2 |
|---|---|
Molecular Formula |
C14H9FN2O5 |
Molecular Weight |
304.23 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)carbamoyl]-6-nitrobenzoic acid |
InChI |
InChI=1S/C14H9FN2O5/c15-9-5-1-2-6-10(9)16-13(18)8-4-3-7-11(17(21)22)12(8)14(19)20/h1-7H,(H,16,18)(H,19,20) |
InChI Key |
KSNCLEDXWGDCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of 2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid involves several steps. One common approach is the Suzuki–Miyaura coupling, a powerful method for carbon–carbon bond formation. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid acts as the nucleophilic partner, leading to the formation of the desired product. The specific synthetic route for this compound would involve the coupling of a suitable boronic acid derivative with a nitrobenzoyl halide precursor .
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Optimization of reaction conditions, choice of boron reagents, and catalyst selection are critical factors in achieving high yields and purity.
Chemical Reactions Analysis
2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid can participate in various chemical reactions:
Suzuki–Miyaura Coupling: As mentioned earlier, this compound is an excellent candidate for this cross-coupling reaction.
Oxidation and Reduction: Depending on the reaction conditions, it can undergo oxidation or reduction processes.
Substitution Reactions: It may react with nucleophiles or electrophiles to form new bonds.
Common reagents include boronic acids, halides, and palladium catalysts. The major products formed are derivatives of the coupled aryl groups.
Scientific Research Applications
2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid finds applications in:
Medicinal Chemistry: Its derivatives may exhibit biological activity, making it relevant for drug discovery.
Materials Science: As a boronic acid, it contributes to the design of functional materials.
Catalysis: It serves as a ligand or catalyst in various reactions.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For drug candidates, it could involve interactions with molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences and Properties
Functional Group Impact on Properties
Carbamoyl vs. Amino Groups: The carbamoyl group (-CONH-) in the target compound enhances hydrogen-bonding capacity compared to amino (-NH₂) groups in analogs like 2-amino-6-fluorobenzoic acid. This may improve binding to enzymatic targets (e.g., kinases) but reduce solubility in aqueous media . Amino-substituted analogs exhibit higher basicity (pKa ~4.5–5.0 for NH₂), whereas the carbamoyl group is less basic but more polar .
Nitro Group Effects: The nitro group at position 6 increases electron-withdrawing effects, lowering the pKa of the carboxylic acid (~2.5) compared to non-nitro analogs (e.g., Kartogenin, pKa ~3.5) . This acidity favors salt formation in drug formulations.
Fluorine Substitution: The 2-fluorophenyl group introduces steric hindrance and ortho-directed electronic effects, contrasting with para-substituted analogs (e.g., Kartogenin’s biphenyl group). This may alter binding conformations in biological targets . Fluorine’s electronegativity enhances metabolic stability and lipophilicity (logP ~2.8 for the target compound vs. ~1.5 for 2-amino-6-fluorobenzoic acid) .
Biological Activity
2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by research findings and data tables.
- Molecular Formula : C14H12FNO4
- Molecular Weight : 273.25 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines. The results from MTT assays indicated varying degrees of cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 40 |
While the compound showed effective inhibition, further studies are necessary to explore its mechanism of action and efficacy in vivo .
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It might induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that it can disrupt the cell cycle in cancer cells, preventing their division and growth.
Case Studies
A notable study investigated the effects of this compound on M. tuberculosis, revealing moderate activity with an MIC value of 8 µg/mL. This positions it as a potential lead compound for tuberculosis treatment .
Another case study focused on its safety profile, where it was administered to Vero cells, demonstrating low cytotoxicity and a favorable safety margin compared to other compounds in the same class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
